molecular formula C15H20N2OS B2883967 3-(methylsulfanyl)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705692-86-9

3-(methylsulfanyl)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2883967
CAS No.: 1705692-86-9
M. Wt: 276.4
InChI Key: HNTPCZLIFNUZBE-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure features a combination of a bicyclic octane ring, a phenyl group, and a carboxamide functional group, making it a versatile molecule for chemical modifications and reactions.

Scientific Research Applications

3-(methylsulfanyl)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(methylsulfanyl)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide: shares similarities with other bicyclic compounds such as tropane alkaloids and their derivatives.

    Tropane Alkaloids: Compounds like atropine and scopolamine, which also feature a bicyclic structure and are known for their pharmacological effects.

Uniqueness

    Structural Features: The combination of a methylthio group, phenyl group, and carboxamide functional group in a bicyclic framework makes it unique.

    Versatility: Its ability to undergo various chemical reactions and modifications enhances its utility in research and industrial applications.

This detailed article provides a comprehensive overview of 3-(methylsulfanyl)-N-phenyl-8-azabicyclo[321]octane-8-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methylsulfanyl-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-19-14-9-12-7-8-13(10-14)17(12)15(18)16-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTPCZLIFNUZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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